

Application Notes and Protocols for In Vivo Rodent Studies with Ceperognastat (LY3372689)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

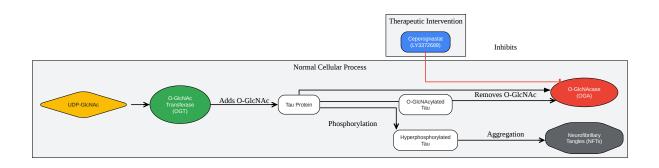
Ceperognastat (also known as LY3372689) is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β -N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, Ceperognastat increases the levels of O-GlcNAcylation on various intracellular proteins, including the microtubule-associated protein tau.[1] In the context of neurodegenerative diseases like Alzheimer's, the hyperphosphorylation of tau is a key pathological hallmark. Increased O-GlcNAcylation of tau has been shown to reduce its aggregation and pathology.[2] Ceperognastat has been investigated in preclinical rodent models to assess its target engagement, pharmacokinetics, and pharmacodynamic effects.[1]

These application notes provide a summary of reported dosages and protocols for the use of **Ceperognastat** in in vivo rodent studies, based on published preclinical data.

Mechanism of Action

Ceperognastat functions by competitively inhibiting the O-GlcNAcase (OGA) enzyme. This inhibition leads to an accumulation of O-GlcNAc modifications on nuclear and cytosolic proteins, including tau. This post-translational modification is thought to interfere with the hyperphosphorylation of tau, thereby reducing the formation of neurofibrillary tangles (NFTs), a key neuropathological feature of Alzheimer's disease.[1][2]





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Figure 1: Mechanism of action of Ceperognastat.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for **Ceperognastat** in preclinical rodent models.

Table 1: Ceperognastat Dosage in Rat Studies



Species/Str	Administrat	Dosage	Study	Key	Reference
ain	ion Route	Range	Duration	Findings	
Sprague- Dawley Rat	Single Oral Gavage	0.001 - 3 mg/kg	Single dose	Dose- dependent increase in brain OGA enzyme occupancy, with >90% occupancy achieved.	[1][3]

Table 2: Ceperognastat Dosage in Mouse Studies

Species/Str	Administrat	Dosage	Study	Key	Reference
ain	ion Route	Range	Duration	Findings	
P301S Tau Transgenic Mouse	Continuous Subcutaneou s Infusion	0.05 - 10 mg/kg/day	10 days	Dose- dependent increase in brain OGA enzyme occupancy.	[3]

Experimental Protocols

Protocol 1: Single Oral Dose Administration in Rats for Pharmacokinetic/Pharmacodynamic Studies

This protocol is designed to assess the relationship between plasma concentration and brain OGA enzyme occupancy following a single oral dose of **Ceperognastat**.

Materials:

• Ceperognastat (LY3372689)

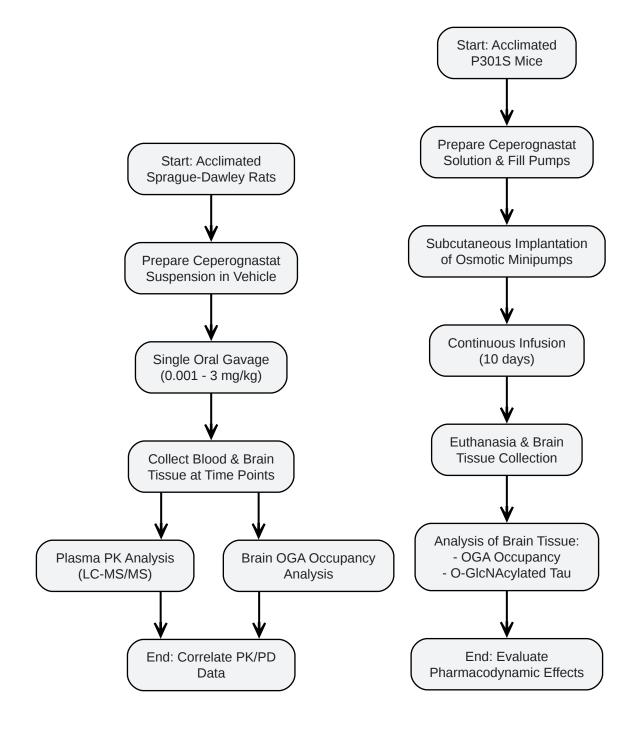


- Vehicle (e.g., 0.5% methylcellulose in water)
- Sprague-Dawley rats (male or female, age/weight appropriate for the study)
- Oral gavage needles
- Standard laboratory equipment for animal housing and handling

Procedure:

- Animal Acclimation: Acclimate rats to the housing facility for at least 7 days prior to the experiment.
- Drug Formulation: Prepare a suspension of **Ceperognastat** in the chosen vehicle at the desired concentrations (e.g., to deliver doses ranging from 0.001 to 3 mg/kg in a constant volume).
- Dosing: Administer a single dose of the **Ceperognastat** suspension or vehicle to the rats via oral gavage.
- Sample Collection: At predetermined time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood samples for pharmacokinetic analysis and brain tissue (e.g., cortex) for pharmacodynamic analysis (OGA occupancy).
- Analysis: Analyze plasma samples for Ceperognastat concentration using a validated analytical method (e.g., LC-MS/MS). Process brain tissue to measure OGA enzyme occupancy using an appropriate assay.





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